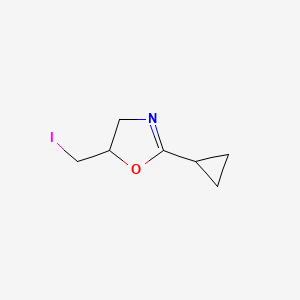

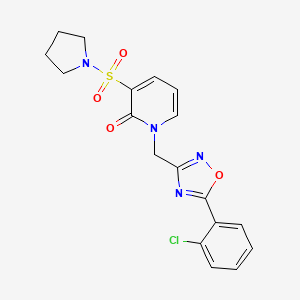

![molecular formula C21H20N4O2S B2712764 N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide CAS No. 1171746-61-4](/img/structure/B2712764.png)

N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolopyridines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of razaxaban, a related compound, involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent binding activity .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolopyridine core with various substituents. The structure includes a phenyl group, a methylthio group, and a benzamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound’s reactivity would be influenced by the various functional groups present in its structure .Applications De Recherche Scientifique

Novel Synthesis Routes and Antiviral Activities

A study described a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activities. This research highlights the potential of these compounds in antiviral applications against bird flu influenza (Hebishy et al., 2020) ACS Omega.

Heterocyclic Synthesis and Structural Elucidation

Another study focused on the synthesis of novel heterocyclic compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, establishing their structures through spectral data and X-ray crystal analysis (Ho & Suen, 2013) Journal of Chemistry.

Antiallergic Agent Development

Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has led to the identification of compounds with potent antiallergic activity, demonstrating the therapeutic potential of these derivatives in allergy treatment (Honma et al., 1983) Journal of Medicinal Chemistry.

Antibacterial and Antifungal Effects

Several studies have synthesized new compounds with moderate to significant effects against bacterial and fungal species, indicating the broad-spectrum antimicrobial potential of these heterocyclic compounds (Abdel‐Aziz et al., 2008; Gouda et al., 2010) Journal of Heterocyclic Chemistry; European Journal of Medicinal Chemistry.

Catalyst-Free Synthesis

An innovative catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement was demonstrated, providing a rapid and efficient method for producing novel compounds under mild conditions (Liu et al., 2014) Synlett.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-25-20-18(15(12-17(26)22-20)13-8-4-3-5-9-13)19(24-25)23-21(27)14-10-6-7-11-16(14)28-2/h3-11,15H,12H2,1-2H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAENUUFTVYPQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

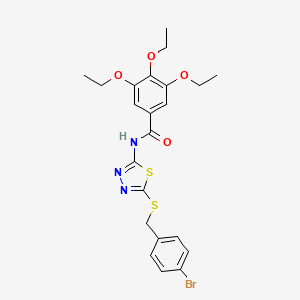

![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)

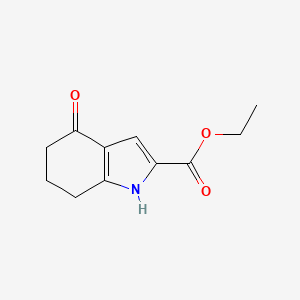

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)

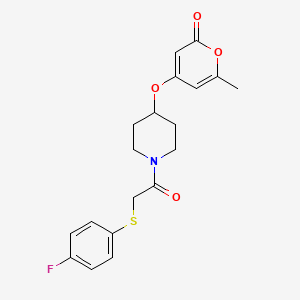

![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)